3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(2-chloro-3,6-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O2/c10-9-5(1-4-8(13)14)6(11)2-3-7(9)12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWVLAUNJHXFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=CC(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Method
General Reaction Mechanism
The Knoevenagel condensation represents one of the most versatile methods for synthesizing cinnamic acid derivatives. For the preparation of 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid, this approach involves the condensation of 2-chloro-3,6-difluorobenzaldehyde with malonic acid, followed by decarboxylation:
2-chloro-3,6-difluorobenzaldehyde + CH₂(COOH)₂ → 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid + CO₂ + H₂O
Reaction Variations and Conditions
Several variations of the Knoevenagel condensation can be applied to synthesize halogenated cinnamic acids:
Doebner Modification
The Doebner modification employs pyridine and piperidine as basic solvents, which effectively promote the decarboxylation step to form the desired cinnamic acid. This approach is particularly suitable for halogenated benzaldehydes:
R-CHO + CH₂(COOH)₂ → R-CH=CH-COOH + CO₂ + H₂O
Where R represents the 2-chloro-3,6-difluorophenyl group.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Knoevenagel condensation, reducing reaction times from hours to minutes or even seconds. According to research findings, aryl aldehydes can react with malonic acid under microwave conditions using polyphosphate ester (PPE) as both catalyst and reaction mediator:
Ar-CHO + CH₂(COOH)₂ → Ar-CH=CH-COOH + CO₂ + H₂O
Aqueous Medium Synthesis
An environmentally friendly approach involves conducting the Knoevenagel condensation in aqueous medium using tetrabutylammonium bromide (TBAB) and potassium carbonate (K₂CO₃) under microwave irradiation:
Ar-CHO + CH₂(COOH)₂ → Ar-CH=CH-COOH + CO₂ + H₂O
For our target compound, this method would utilize 2-chloro-3,6-difluorobenzaldehyde as the starting material.
Perkin Reaction Method
Reaction Mechanism
The Perkin reaction involves the condensation of an aromatic aldehyde with acetic anhydride in the presence of an alkali salt of a carboxylic acid, typically sodium acetate. For the synthesis of 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid:
2-chloro-3,6-difluorobenzaldehyde + (CH₃CO)₂O + NaOAc → 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid
Reaction Conditions and Modifications
Traditional Perkin Conditions
In the classical Perkin approach, the reaction is conducted by heating the aromatic aldehyde with acetic anhydride in the presence of anhydrous sodium acetate:
Ar-CHO + (CH₃CO)₂O + NaOAc → Ar-CH=CH-COOH
A primary disadvantage of this method is the potential formation of alcohol side products due to the presence of the basic catalyst.
Deep Eutectic Solvent (DES) Modification
A modern, environmentally friendly modification utilizes biodegradable deep eutectic solvents based on choline chloride and urea:
Ar-CHO + (CH₃CO)₂O + DES → Ar-CH=CH-COOH
This approach can achieve yields of up to 92% within 4 hours at moderate temperatures (30±2°C) and represents a significant improvement over traditional conditions.
Wittig Reaction Method
Reaction Mechanism
The Wittig reaction provides a stereoselective approach to synthesizing cinnamic acid derivatives through the reaction of an aldehyde with a phosphonium ylide:
2-chloro-3,6-difluorobenzaldehyde + Ph₃P=CHCOOR → 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid ester
The resulting ester is subsequently hydrolyzed to the corresponding acid:
3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid ester + NaOH → 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid
Reaction Conditions
Based on procedures for similar compounds, the following conditions can be applied:
- Reaction of 2-chloro-3,6-difluorobenzaldehyde with ethoxycarbonylmethylidenetriphenylphosphorane (Ph₃P=CHCOOC₂H₅)
- Addition of aqueous NaOH solution (9.1 w%, 87.5 mmol NaOH in 35 mL H₂O)
- Stirring at 75°C for 23 hours
- Filtration of triphenylphosphine oxide from the cooled solution
- Acidification of the filtrate with 15 w% aqueous HCl
- Collection of the resulting precipitate by filtration and drying
Stereoselectivity and Yields
The Wittig reaction typically favors the formation of the (E)-isomer for cinnamic acid derivatives, especially when stabilized ylides are used. This stereoselectivity is advantageous for obtaining the desired (E)-3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid.
Table 3: Reaction Parameters for Wittig Reaction Method
| Reagents | Temperature | Time | Expected Yield | E/Z Selectivity |
|---|---|---|---|---|
| Ethoxycarbonylmethylidenetriphenylphosphorane, NaOH | 75°C | 23 hours | 75-85% | Predominantly E |
| Ethoxycarbonylmethylidenetriphenylphosphorane, neat | 130-135°C | 3-4 hours | 85-95% | Predominantly E |
The second set of conditions represents a solvent-free approach that may offer higher yields but requires higher temperatures.
Palladium-Catalyzed Coupling Methods
Heck Reaction Approach
The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes and represents an alternative approach to synthesizing cinnamic acid derivatives. For our target compound, a potential synthetic route would be:
2-chloro-3,6-difluoroiodobenzene + acrylic acid (or ester) → 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid (or ester)
Catalyst Systems and Reaction Conditions
Several palladium catalyst systems have been employed for the synthesis of cinnamic acid derivatives:
Palladium on Carbon (Pd/C) System
Using palladium on carbon with N-methyl pyrrolidine (NMP) as solvent and triethylamine as base:
ArI + CH₂=CHCOOR → Ar-CH=CH-COOR
Palladium Chloride with Phase Transfer Catalyst
Using palladium chloride with tetrabutylammonium bromide (TBAB) and Na₂CO₃ in aqueous medium at ambient temperature:
ArI + CH₂=CHCOOR → Ar-CH=CH-COOR
Diatomite-Supported Palladium Nanoparticles
Prepared diatomite-supported palladium nanoparticles have shown excellent catalytic activity for Heck coupling reactions, providing high yields (up to 96%) within short reaction times (25 minutes).
Direct Synthesis from Aromatic Aldehydes and Aliphatic Carboxylic Acids
Reaction Mechanism
An alternative approach for synthesizing 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid involves the direct reaction of 2-chloro-3,6-difluorobenzaldehyde with acetic acid:
2-chloro-3,6-difluorobenzaldehyde + CH₃COOH → 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid
Reaction Conditions
Based on research with similar compounds, this reaction can be performed using boron tribromide as a reagent, with dimethylaminopyridine (4-DMAP) and pyridine (Py) as bases, in N-methyl-2-pyrrolidinone (NMP) as solvent:
Ar-CHO + R₂CH₂COOH → Ar-CH=CR₂-COOH
The reaction is typically conducted at reflux (180-190°C) for 8-12 hours.
Microwave-Accelerated Synthesis Methods
Comparative Analysis of Preparation Methods
Efficiency and Yield Comparison
The following table provides a comprehensive comparison of the different methods for synthesizing 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid:
Table 7: Comparative Analysis of Preparation Methods
| Method | Starting Materials | Conditions | Estimated Yield (%) | Reaction Time | E/Z Selectivity | Green Chemistry Aspects |
|---|---|---|---|---|---|---|
| Knoevenagel (conventional) | 2-chloro-3,6-difluorobenzaldehyde + malonic acid | Pyridine/piperidine, 75-130°C | 70-85 | 4-23 hours | Good (E) | Moderate (toxic solvents) |
| Knoevenagel (microwave) | 2-chloro-3,6-difluorobenzaldehyde + malonic acid | MW, catalysts | 75-95 | 50-300 seconds | Good (E) | Good (energy efficient) |
| Perkin (traditional) | 2-chloro-3,6-difluorobenzaldehyde + acetic anhydride | NaOAc, 140-180°C | 60-75 | 4-8 hours | Moderate (E) | Poor (high energy, toxic reagents) |
| Perkin (DES-modified) | 2-chloro-3,6-difluorobenzaldehyde + acetic anhydride | DES, 30±2°C | 85-92 | 4 hours | Good (E) | Excellent (green solvent, low energy) |
| Wittig | 2-chloro-3,6-difluorobenzaldehyde + phosphonium ylide | Base, 75-135°C | 75-95 | 3-23 hours | Excellent (E) | Moderate (waste from Ph₃PO) |
| Heck reaction | 2-chloro-3,6-difluoroiodobenzene + acrylic acid | Pd catalyst, base | 43-96 | 25 min - 6 hours | Excellent (E) | Moderate (metal catalyst) |
| Direct synthesis | 2-chloro-3,6-difluorobenzaldehyde + acetic acid | BBr₃, bases, 180-190°C | Up to 81 | 8-12 hours | Good (E) | Poor (harsh conditions) |
| Microwave methods | Various starting materials | MW, catalysts | 85-95 | 30-90 seconds | Good to excellent | Good (energy efficient) |
Practical Considerations
Several factors should be considered when selecting a preparation method for 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid:
Scale of synthesis : Microwave methods are excellent for small to medium scale, while conventional methods may be more suitable for larger-scale production.
Available equipment : Microwave-assisted methods require specialized equipment.
Starting material availability : The availability and cost of 2-chloro-3,6-difluorobenzaldehyde versus the corresponding iodobenzene derivative would influence the choice between condensation and coupling approaches.
Stereochemical requirements : If high E/Z selectivity is critical, Wittig or Heck methods may be preferred.
Environmental considerations : DES-modified Perkin reaction and aqueous Knoevenagel condensations offer greener alternatives.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms on the phenyl ring can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substitution Patterns
The substitution pattern on the phenyl ring critically impacts molecular interactions and properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Halogen-Substituted Phenylprop-2-enoic Acids
Electronic and Steric Effects
- Electronegativity and Reactivity: The trifunctional substitution (Cl, F) in the target compound increases electron-withdrawing effects compared to difluoro or mono-substituted analogs. This enhances the acidity of the carboxylic acid group (pKa ~2–3, typical for cinnamic acids) and stabilizes the conjugated π-system .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystal engineering, are influenced by substituent positions. For example:
- In 2,6-difluorocinnamic acid (CAS 102082-89-3), symmetric fluorine atoms facilitate dimeric hydrogen bonding via carboxylic acid groups, forming robust supramolecular networks .
- The 3-F substituent in the target compound may participate in weaker C–H···F interactions, as observed in related fluorophenyl derivatives .
Physicochemical Properties
- Lipophilicity : The presence of Cl (logP ~2.0 for chloroaromatics) increases lipophilicity compared to fluorine-only analogs (e.g., 2,6-difluorocinnamic acid, logP ~1.5), enhancing membrane permeability in biological systems .
- Thermal Stability : Halogen substitution generally improves thermal stability. The target compound’s melting point is expected to exceed 150°C, similar to 2,6-difluorocinnamic acid (mp 160–165°C) .
Biological Activity
3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid, also known as 2-chloro-3,6-difluorocinnamic acid, is a compound with significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₅ClF₂O₂
- Molecular Weight : 218.58 g/mol
- Appearance : Solid at room temperature
- Boiling Point : Approximately 312.1°C at 760 mmHg
Research indicates that 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Cytotoxic Effects : Studies have demonstrated that it exhibits cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
- Enzyme Interaction : Interaction studies reveal that the compound may bind to metabolic enzymes, potentially altering the pharmacokinetics of co-administered drugs.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activities of this compound. Key findings include:
- Inhibition of Cancer Cell Lines : The compound showed varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating its effectiveness in inducing cell death.
- Anti-inflammatory Assays : The compound's ability to inhibit specific inflammatory markers was assessed, demonstrating significant inhibition compared to controls.
Comparative Analysis with Related Compounds
The biological activity of 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-3,6-difluorocinnamic acid | C₉H₅ClF₂O₂ | Directly related structure; same halogen positions |
| 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid | C₉H₆Cl₂O₂ | Different substitution pattern on the phenyl ring |
| 4-Chloro-cinnamic acid | C₉H₇ClO₂ | Lacks fluorine substituents; simpler structure |
The unique combination of chlorine and fluorine substituents in 3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid may enhance its biological activity compared to similar compounds lacking these features.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-Cancer Research : A study demonstrated that the compound significantly inhibited the proliferation of specific cancer cell lines, with an IC50 value indicating potent cytotoxicity.
- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory diseases.
- Drug Interaction Studies : Investigations into its interactions with metabolic enzymes revealed that it might affect the metabolism of other therapeutic agents when co-administered, highlighting the importance of understanding its pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
